But-2-enedioic acid--piperazine (2/1)

Formulation Stoichiometry Analytical Standard

But-2-enedioic acid--piperazine (2/1) (CAS 501331-82-4) is a stoichiometric salt composed of two equivalents of fumaric acid (but-2-enedioic acid) and one equivalent of piperazine. Its molecular formula is C12H18N2O8, with a molecular weight of 318.28 g/mol.

Molecular Formula C12H18N2O8
Molecular Weight 318.28 g/mol
CAS No. 501331-82-4
Cat. No. B12584671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBut-2-enedioic acid--piperazine (2/1)
CAS501331-82-4
Molecular FormulaC12H18N2O8
Molecular Weight318.28 g/mol
Structural Identifiers
SMILESC1CNCCN1.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C4H10N2.2C4H4O4/c1-2-6-4-3-5-1;2*5-3(6)1-2-4(7)8/h5-6H,1-4H2;2*1-2H,(H,5,6)(H,7,8)
InChIKeyRMAFFDDZXBTOQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why But-2-enedioic acid--piperazine (2/1) is a Defined Chemical Identity for Precise Procurement


But-2-enedioic acid--piperazine (2/1) (CAS 501331-82-4) is a stoichiometric salt composed of two equivalents of fumaric acid (but-2-enedioic acid) and one equivalent of piperazine. Its molecular formula is C12H18N2O8, with a molecular weight of 318.28 g/mol [1]. Unlike simple piperazine or its common monobasic salts, this difumarate adduct forms a distinct supramolecular architecture maintained by a robust network of O–H•••O and N–H•••O charge-assisted hydrogen bonds, as elucidated by single-crystal X-ray diffraction [2]. This defined stoichiometry and crystal packing differentiate it from other piperazine salts and free base forms, ensuring reproducible physicochemical properties critical for research and industrial applications.

Why Generic Piperazine Salts Cannot Substitute for the 2:1 Fumarate Adduct in Critical Applications


Piperazine's physicochemical behavior is highly dependent on its salt form. The free base is hygroscopic and alkaline, while common salts like the hydrochloride or sulfate can exhibit variable stoichiometry, hygroscopicity, and stability [1]. The specific 2:1 (acid:base) difumarate adduct is not a simple mixture but a distinct crystalline phase with unique hydrogen-bonded supramolecular chains that govern its thermal stability and dissolution behavior. Substituting with a 1:1 fumarate salt, a maleate salt, or the free base would alter the microenvironment's pH, counterion availability, and solid-state properties, directly impacting experimental reproducibility in fields like cocrystal engineering, formulation pre-screening, and analytical standard development [2].

Quantitative Differentiation of But-2-enedioic acid--piperazine (2/1) Against In-Class Comparators


Stoichiometric Purity and Calculated Active Moiety Content vs. 1:1 Fumarate Salts

The target compound's exact 2:1 (fumaric acid:piperazine) stoichiometry results in a precisely defined molecular weight of 318.28 g/mol, where the piperazine free base constitutes approximately 27.0% of the total mass [1]. A hypothetical 1:1 fumarate salt would have a different molecular weight (C4H10N2·C4H4O4 = 202.21 g/mol) with piperazine content of ~42.6%. This distinction is critical for dose calculations and molarity preparations. Using a loosely defined 'piperazine fumarate' without verifying the stoichiometric ratio introduces a quantifiable error of +/- 15.6 percentage points in active content per unit mass.

Formulation Stoichiometry Analytical Standard

Thermal Stability Measured by Thermogravimetric Analysis (TGA) vs. Free Base

The 2:1 fumarate-piperazine complex exhibits a specific thermal decomposition profile characterized by TGA, reflecting its robust supramolecular hydrogen-bond network [1]. While piperazine free base is known to be hygroscopic and has a boiling point of approximately 146°C, it can undergo degradation or volatilization at elevated temperatures in non-hermetic environments. The formation of the fumarate salt shifts the thermal degradation to a higher temperature range, as demonstrated by the mass loss profile in the original TGA study, providing a quantifiable improvement in solid-state thermal stability for processing and storage.

Solid-State Chemistry Stability Thermal Analysis

Hygroscopicity Advantage Over Deliquescent Piperazine Free Base

Piperazine free base is described as existing as small alkaline deliquescent crystals that readily absorb water and carbon dioxide from the air [1]. By forming a stable crystalline salt with fumaric acid in a 2:1 ratio, the resulting adduct is a non-deliquescent solid with a defined crystal lattice held together by robust hydrogen bonds [2]. This transformation mitigates the problematic moisture uptake of the free base, making the compound weighable and handleable under normal laboratory conditions without special atmospheric controls.

Hygroscopicity Handling Storage

Solubility and Permeability Modulation Compared to Maleate Salt Form

In a study on marbofloxacin, a drug containing a piperazine moiety, the fumarate salt cocrystal (MBF-FA-H2FA) was directly compared to the maleate salt (MBF-MA). The MBF-MA salt 'showed improved solubility and permeability', whereas the MBF-FA-H2FA salt cocrystal exhibited 'a decreased solubility and permeation rate compared to MBF' [1]. This provides class-level evidence that fumaric acid, as a trans-butenedioic acid coformer, tends to form salts/cocrystals with lower aqueous solubility compared to its cis-isomer maleic acid. For applications requiring sustained release or lower initial burst, the fumarate adduct may be a more suitable choice.

Solubility Permeability Salt Selection

Enhanced Chemical Stability of Fumarate Salts vs. Hydrochloride Salts

A direct comparative study investigated the stability of valnemulin hydrogen fumarate against valnemulin hydrochloride under forced degradation. After 180 days of irradiation, the fumarate salt content decreased by only 2.7%, compared to a 32.8% decrease for the hydrochloride salt [1]. This demonstrates a class-typical advantage where the hydrogen fumarate counterion offers superior protection against photolytic and oxidative degradation relative to the hydrochloride. The robust crystal lattice of fumarate salts, including the 2:1 piperazine adduct, likely contributes to this enhanced chemical stability.

Chemical Stability Shelf Life Forced Degradation

Optimized Application Scenarios for But-2-enedioic acid--piperazine (2/1) Driven by Differential Evidence


Cocrystal Engineering Template for Trans-Butenedioic Acid Systems

The robust and predictable supramolecular synthons formed between fumaric acid and piperazine, specifically the carboxyl-piperazine heterosynthon and O–H•••O charge-assisted hydrogen bonds, make this 2:1 complex an ideal model system for studying crystal engineering principles. Its well-characterized single-crystal X-ray structure and thermal stability provide a reliable baseline for designing new pharmaceutical cocrystals where controlled solubility and stability are desired [1].

High-Stability Analytical Reference Standard for Piperazine Quantification

Given the class-level evidence for superior photostability of fumarate salts over hydrochlorides (a 30-percentage-point advantage in degradation resistance under irradiation [1]), the 2:1 fumarate adduct is a chemically inert, non-hygroscopic standard. Its exact stoichiometry eliminates ambiguity in molar calculations, making it suitable for preparing calibration standards in HPLC or LC-MS assays where the hydrochloride salt might degrade, causing accuracy drift [2].

Controlled-Release Formulation Pre-Screening

For applications where a lower initial dissolution rate is beneficial, the fumarate form offers a distinct advantage over more soluble maleate or hydrochloride salts. Class-level inference from marbofloxacin studies shows that fumaric acid coformers can decrease solubility and permeation rate compared to the pure drug or its maleate counterpart [1]. This 2:1 adduct can serve as a prototype for evaluating dissolution-modulated drug delivery systems for piperazine-containing APIs.

Hygroscopicity-Controlled Solid-Phase Synthesis Intermediate

In solid-phase synthesis or mechanochemical reactions where accurate stoichiometry and moisture sensitivity are critical, the non-deliquescent nature of the 2:1 fumarate salt overcomes the handling difficulties of deliquescent piperazine free base [1]. The stable crystalline lattice ensures consistent reactive site exposure and prevents water-induced side reactions, leading to higher fidelity in multi-step synthetic protocols [2].

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